1-(5-((2-氟苯甲基)硫)-1,3,4-噻二唑-2-基)-3-(4-甲氧基苯乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs . The in vitro cytotoxicity effects of these synthesized compounds were evaluated against different human cancer cells .Molecular Structure Analysis
The molecular structure of this compound includes a thiadiazol ring attached to a urea group and a methoxyphenethyl group. It also contains a fluorobenzylthio group attached to the thiadiazol ring.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the available literature, it is part of a series of compounds synthesized as sorafenib analogs . Sorafenib is a kinase inhibitor used for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine-resistant advanced thyroid carcinoma .科学研究应用
光降解研究
研究了与1-(5-((2-氟苄基)硫代)-1,3,4-噻二唑-2-基)-3-(4-甲氧基苯乙基)脲密切相关的化合物的な光降解,重点研究了1,3-二甲基-1-(2-(3-氟苄基硫代)-1,3,4-噻二唑-5-基)脲在光照条件下的化学行为。研究详细描述了光产物的分离和表征,包括其晶体结构,揭示了光降解过程中S到N苄基迁移和硫氧取代反应的见解(Moorman, Findak, & Ku, 1985)。
锌酞菁衍生物
对含有1,3,4-噻二唑单元的锌酞菁衍生物的研究探索了其在癌症治疗中的光动力疗法潜力。合成的化合物表现出显着的光物理和光化学性质,包括高单线态氧量子产率和合适的光降解量子产率,将它们定位为有希望的II型光敏剂(Pişkin, Canpolat, & Öztürk, 2020)。
结构和合成见解
对1,3,4-噻二唑衍生物的合成和晶体结构分析的研究提供了对其分子骨架和潜在应用的宝贵见解。研究描述了诸如2-(4-氟苄基)-6-(4-甲氧基苯基)咪唑并[2,1-b][1,3,4]噻二唑的制备和表征,阐明了它们的晶体堆积和分子间相互作用,有助于理解它们的化学和物理性质(Banu et al., 2013)。
生物活性研究
合成了一系列衍生自1,3,4-噻二唑化合物的席夫碱,并评估了它们的生物活性。重点是针对氧化混合物的DNA保护能力和针对特定病原体的抗菌活性。一些化合物对癌细胞系表现出显着的细胞毒性,表明它们在化疗应用中的潜力(Gür et al., 2020)。
脲酶抑制和抗氧化活性
对4-氨基-5-芳基-3H-1,2,4-三唑-3-硫酮及其1,2,4-三唑并[3,4-b]1,3,4-噻二唑衍生物的研究表明,这些化合物具有脲酶抑制、抗氧化剂和抗菌活性。一些化合物在脲酶抑制试验中优于标准药物,而另一些化合物则表现出有效的抗氧化活性,表明它们的治疗潜力(Hanif et al., 2012)。
属性
IUPAC Name |
1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2S2/c1-26-15-8-6-13(7-9-15)10-11-21-17(25)22-18-23-24-19(28-18)27-12-14-4-2-3-5-16(14)20/h2-9H,10-12H2,1H3,(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWSIKFEYSTECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。